2-(2-Fluorophenoxy)-1-(pyrrolidin-1-yl)propan-1-one
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Overview
Description
2-(2-Fluorophenoxy)-1-(pyrrolidin-1-yl)propan-1-one is a synthetic organic compound It is characterized by the presence of a fluorophenoxy group and a pyrrolidinyl group attached to a propanone backbone
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-(2-Fluorophenoxy)-1-(pyrrolidin-1-yl)propan-1-one typically involves the following steps:
Formation of the Fluorophenoxy Intermediate: This can be achieved by reacting 2-fluorophenol with an appropriate halogenated reagent under basic conditions.
Attachment of the Pyrrolidinyl Group: The intermediate is then reacted with pyrrolidine in the presence of a suitable catalyst.
Formation of the Propanone Backbone:
Industrial Production Methods
Industrial production methods for such compounds often involve large-scale batch or continuous flow processes. These methods are optimized for high yield and purity, often using automated systems to control reaction conditions precisely.
Chemical Reactions Analysis
Types of Reactions
2-(2-Fluorophenoxy)-1-(pyrrolidin-1-yl)propan-1-one can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding ketones or carboxylic acids.
Reduction: Reduction reactions can convert the ketone group to an alcohol.
Substitution: The fluorine atom can be substituted with other nucleophiles under appropriate conditions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are often used.
Substitution: Nucleophiles like amines or thiols can be used in substitution reactions.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield carboxylic acids, while reduction may produce alcohols.
Scientific Research Applications
Chemistry: It can be used as a building block for synthesizing more complex molecules.
Biology: The compound may be studied for its biological activity and potential therapeutic effects.
Medicine: Research may focus on its potential as a drug candidate for treating various conditions.
Industry: It could be used in the development of new materials or as an intermediate in chemical manufacturing.
Mechanism of Action
The mechanism of action of 2-(2-Fluorophenoxy)-1-(pyrrolidin-1-yl)propan-1-one would depend on its specific interactions with biological targets. Typically, such compounds may interact with enzymes, receptors, or other proteins, modulating their activity and leading to various biological effects. Detailed studies would be required to elucidate the exact molecular targets and pathways involved.
Comparison with Similar Compounds
Similar Compounds
2-(2-Chlorophenoxy)-1-(pyrrolidin-1-yl)propan-1-one: Similar structure with a chlorine atom instead of fluorine.
2-(2-Bromophenoxy)-1-(pyrrolidin-1-yl)propan-1-one: Similar structure with a bromine atom instead of fluorine.
2-(2-Methylphenoxy)-1-(pyrrolidin-1-yl)propan-1-one: Similar structure with a methyl group instead of fluorine.
Uniqueness
The presence of the fluorine atom in 2-(2-Fluorophenoxy)-1-(pyrrolidin-1-yl)propan-1-one may impart unique properties, such as increased lipophilicity or altered metabolic stability, compared to its analogs with different substituents.
Properties
IUPAC Name |
2-(2-fluorophenoxy)-1-pyrrolidin-1-ylpropan-1-one |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H16FNO2/c1-10(13(16)15-8-4-5-9-15)17-12-7-3-2-6-11(12)14/h2-3,6-7,10H,4-5,8-9H2,1H3 |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
HLIIDRJZVLTBFW-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C(=O)N1CCCC1)OC2=CC=CC=C2F |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H16FNO2 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
237.27 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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